molecular formula C15H12N2O2 B2784732 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-24-9

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2784732
CAS RN: 941881-24-9
M. Wt: 252.273
InChI Key: SAGRKGRYIUPRBB-UHFFFAOYSA-N
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Description

Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Fused pyridine derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The main focus of this article is on the structural, energetic and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .


Physical And Chemical Properties Analysis

Pyridine (C5H5N), an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry: Anti-Fibrotic and Anti-Inflammatory Agent

The compound has shown promise in the field of medicinal chemistry, particularly as an anti-fibrotic and anti-inflammatory agent . It has been compared to pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, due to its structural similarity. Studies suggest that it can inhibit fibrosis and inflammatory gene expression in kidney fibroblasts, making it a potential therapeutic agent for chronic kidney disease (CKD).

Agriculture: Solvent Replacement

In agriculture, the focus has been on the synthesis and extraction of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide as a safer alternative to N-methyl-2-pyrrolidone, a solvent with recognized hazards . The compound’s production through reductive amination of levulinic acid and its extraction using environmentally friendly solvents has been explored, highlighting its potential use in sustainable agricultural practices.

Industrial Applications: Solvent and Intermediate

Industrially, this compound is available from suppliers for research needs and is known by registry numbers such as ZINC000008793828 . Its role as a solvent and an intermediate in various chemical reactions signifies its importance in the synthesis of more complex molecules.

Environmental Science: Green Chemistry

The environmental applications of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide are linked to green chemistry initiatives. Its production process, which involves the use of less toxic solvents and aims for a smaller ecological footprint, aligns with the principles of sustainable and environmentally responsible chemical engineering .

Biotechnology: Enzymatic Reactions

In biotechnology, the pyridine nucleus of the compound is of interest due to its involvement in enzymatic reactions and as a potential modulator of biological processes . Its structural framework could be utilized in designing bioactive molecules or probes for understanding biological pathways.

Material Science: Organic Synthesis

The compound’s relevance in material science stems from its pyridine scaffold, which is a key component in the synthesis of pharmaceuticals and agrochemicals . Its utility in crafting novel materials with specific properties is an area of ongoing research.

Mechanism of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . This review unifies the current advances in novel pyridine-based molecular frameworks and their unique clinical relevance as reported over the last two decades .

properties

IUPAC Name

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-13-12(16-10)9-14(19-13)15(18)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRKGRYIUPRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

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